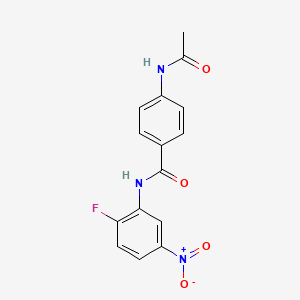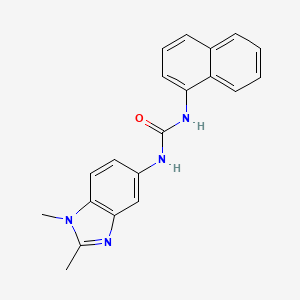
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. It is commonly known as CC-1065 analogue and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CC-1065 analogue involves the formation of a covalent bond with the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This results in the activation of the apoptotic pathway, leading to cell death. The compound has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 analogue has been found to have several biochemical and physiological effects. It can induce DNA damage, leading to the activation of the apoptotic pathway. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound can also induce oxidative stress and DNA damage, leading to the activation of the DNA damage response pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CC-1065 analogue in laboratory experiments is its potent antitumor activity and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound is highly toxic and reactive, requiring careful handling and specialized equipment. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of CC-1065 analogue in scientific research. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could potentially be developed into a new class of cancer drugs. Another potential application is in the study of DNA damage and repair mechanisms. The compound can induce DNA damage and could be used to study the mechanisms involved in DNA repair. Additionally, the compound could be used to develop new tools for the study of DNA-protein interactions and chromatin structure.
Synthesemethoden
The synthesis of CC-1065 analogue involves several steps, including the reaction of 3-chlorophenyl isocyanate with dimethylamine, followed by the reaction of the resulting product with 3-chloro-1,2-propanediol. The final step involves the reaction of the obtained intermediate with 2,5-dimethylpyrrole-1,4-dione. The synthesis of this compound requires careful handling and specialized equipment due to its toxic and highly reactive nature.
Wissenschaftliche Forschungsanwendungen
CC-1065 analogue has shown significant potential for its use in scientific research, particularly in the field of cancer research. It has been found to possess potent antitumor activity and can selectively target cancer cells. It works by binding to DNA and causing irreversible damage, leading to cell death. This mechanism of action makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHRQSCEXYBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
